molecular formula C17H12N2O B2932628 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267229-83-3

1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2932628
CAS No.: 1267229-83-3
M. Wt: 260.296
InChI Key: DUOVRZTVKOLOEW-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a carbonyl group attached to the indole ring, which is further substituted with a 2-methylphenyl group and a carbonitrile group.

Mechanism of Action

Target of Action

Indole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are structurally diverse and exhibit a broad range of biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the indole derivative.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

The synthesis of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indole with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide under appropriate conditions to introduce the carbonitrile group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents onto the indole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Materials Science: Indole derivatives, including this compound, are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: The compound is investigated for its potential use as a plant growth regulator and pesticide.

Comparison with Similar Compounds

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    1-[(3-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile: Similar structure but with the methyl group in the 3-position, which may affect its reactivity and biological activity.

    1-[(4-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile: The methyl group in the 4-position can lead to different steric and electronic effects.

    1-[(2-Fluorophenyl)carbonyl]-1H-indole-3-carbonitrile: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(2-methylbenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOVRZTVKOLOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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